molecular formula C26H30N2O2 B8196251 (1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane

(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane

Cat. No.: B8196251
M. Wt: 402.5 g/mol
InChI Key: ZJYPXEDQJJGDPA-MOUTVQLLSA-N
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Description

(1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane: is a chiral compound that has garnered interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:

    Formation of Oxazoline Rings: The initial step involves the synthesis of 4,5-dihydrooxazoline rings from amino alcohols and aldehydes or ketones under acidic conditions.

    Cyclohexane Backbone Construction: The cyclohexane backbone is constructed through a series of reactions, including hydrogenation and cyclization.

    Coupling of Oxazoline Rings to Cyclohexane: The final step involves the coupling of the oxazoline rings to the cyclohexane backbone using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl rings or the oxazoline rings are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Oxazolone derivatives.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted benzyl or oxazoline derivatives.

Scientific Research Applications

Chemistry:

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound’s chiral nature makes it a valuable intermediate in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.

Industry:

    Material Science: The compound is explored for its potential in the development of chiral materials and polymers.

    Agriculture: It is investigated for its role in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, facilitating catalytic reactions or inhibiting biological processes. The pathways involved include:

    Enzyme Catalysis: The compound acts as a chiral ligand, enhancing the selectivity and efficiency of enzyme-catalyzed reactions.

    Receptor Binding: It can bind to chiral receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • (1S,2S)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
  • (1R,2R)-1,2-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)cyclohexane
  • (1R,2R)-1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane

Comparison:

  • Stereochemistry: The unique stereochemistry of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane distinguishes it from its isomers and analogs, providing specific chiral interactions.
  • Functional Groups: The presence of benzyl groups in this compound offers distinct reactivity and binding properties compared to other similar compounds with different substituents.
  • Applications: While similar compounds may also be used in asymmetric synthesis and catalysis, the specific structure of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane makes it particularly effective in certain reactions and applications.

Properties

IUPAC Name

(4R)-4-benzyl-2-[(1R,2R)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-3-9-19(10-4-1)15-21-17-29-25(27-21)23-13-7-8-14-24(23)26-28-22(18-30-26)16-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18H2/t21-,22-,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYPXEDQJJGDPA-MOUTVQLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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